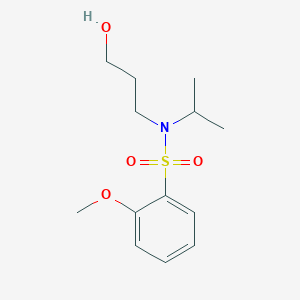
3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide, also known as DCEB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and the inhibition of this enzyme leads to the accumulation of DNA damage, ultimately resulting in cell death. 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide has also been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of various genes involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide in lab experiments is its potent anticancer properties. It has been shown to exhibit cytotoxicity against various cancer cell lines at low concentrations. However, one of the limitations of using 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the potential of 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide as a therapeutic agent for various diseases, including cancer and inflammation. Furthermore, the study of the mechanism of action of 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide can provide insights into the regulation of various cellular processes, which can lead to the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide involves the reaction of 3,5-dichlorobenzoyl chloride with N-ethyl-N-cyanoethylamine in the presence of a base such as triethylamine. This reaction results in the formation of 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide as a white solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide has been extensively studied for its potential applications in scientific research. One of the major applications of 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide is in the field of cancer research. It has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Propiedades
IUPAC Name |
3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c1-2-16(5-3-4-15)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDORWPNTFJKXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C(=O)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)




![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)


![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)
![[1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B7559763.png)
![Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-](/img/structure/B7559768.png)